Product packaging for 3-(Azepan-1-ylsulfonyl)benzoic acid(Cat. No.:CAS No. 326182-57-4)

3-(Azepan-1-ylsulfonyl)benzoic acid

Cat. No.: B415886
CAS No.: 326182-57-4
M. Wt: 283.35g/mol
InChI Key: KDJJBORBRZBZPN-UHFFFAOYSA-N
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Description

3-(Azepan-1-ylsulfonyl)benzoic acid is a chemical derivatization agent of significant interest in analytical chemistry and lipidomics research. Its primary research application is in the sensitive analysis of neutral lipids, including monoacylglycerols, diacylglycerols, free sterols, and tocopherols, using reversed-phase ultra-high-performance liquid chromatography–tandem mass spectrometry (RP-UHPLC/MS/MS) . The compound functions by reacting with the hydroxyl groups of these lipid classes, a process that dramatically improves their chromatographic performance and detection sensitivity in the negative ion mode . This derivatization approach enhances ionization efficiency, minimizes in-source fragmentation, and provides characteristic fragmentation patterns for highly selective multiple reaction monitoring (MRM), thereby enabling the identification and quantification of lipid species that are otherwise challenging to analyze . An optimized protocol for this reagent involves a reaction time of 40 minutes at 60°C in acetonitrile with pyridine, yielding derivatives with confirmed short-term stability . This makes this compound a robust tool for expanding the scope of targeted lipidomics, allowing researchers to achieve substantially lower limits of detection—for example, reaching 15–25 pmol/mL for free sterols in plasma—and to identify a wide array of lipid species in complex biological samples like human plasma . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17NO4S B415886 3-(Azepan-1-ylsulfonyl)benzoic acid CAS No. 326182-57-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(azepan-1-ylsulfonyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4S/c15-13(16)11-6-5-7-12(10-11)19(17,18)14-8-3-1-2-4-9-14/h5-7,10H,1-4,8-9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDJJBORBRZBZPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 3 Azepan 1 Ylsulfonyl Benzoic Acid

Established Synthetic Routes for 3-(Azepan-1-ylsulfonyl)benzoic Acid

The primary route to this compound involves a two-step process: the synthesis of a reactive precursor followed by the introduction of the azepane moiety.

The key precursor for the synthesis of this compound is 3-(chlorosulfonyl)benzoic acid. This intermediate is typically prepared through the sulfonation of benzoic acid or a related derivative. nih.gov A common method involves the treatment of benzoic acid with chlorosulfonic acid. nih.gov An alternative approach utilizes 3-aminobenzoic acid, which reacts with chlorosulfonic acid to replace the amino group with a chlorosulfonyl group. ontosight.ai This electrophilic intermediate is highly reactive, making it suitable for subsequent nucleophilic substitution reactions. ontosight.ai

The general reaction is as follows: Benzoic Acid + Chlorosulfonic Acid → 3-(Chlorosulfonyl)benzoic acid

This precursor is a white crystalline solid and serves as a crucial building block for introducing the sulfonyl group at the meta-position of the benzoic acid ring. chembk.com

The final step in the synthesis of the title compound is the reaction between 3-(chlorosulfonyl)benzoic acid and azepane. This reaction is a nucleophilic acyl substitution at the sulfur atom of the sulfonyl chloride. The nitrogen atom of the cyclic amine, azepane, acts as the nucleophile, displacing the chloride to form a stable sulfonamide bond.

The synthesis is often carried out in a suitable solvent such as pyridine, which can also act as a base to neutralize the hydrochloric acid byproduct. nih.gov This coupling reaction directly yields this compound. nih.gov

A study on related sulfonamide derivatives describes adding the sulfonyl chloride derivative to a mixture of the amine (in this case, azepane) and pyridine. nih.gov

Derivatization Strategies from this compound

The presence of a carboxylic acid group and an aromatic ring in this compound allows for a variety of chemical modifications, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.

A primary derivatization strategy involves the conversion of the carboxylic acid moiety into an amide. This is typically achieved through standard amide bond-forming reactions. The carboxylic acid can be activated, for example, with coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), followed by reaction with a primary or secondary amine. nih.gov

Recent research has focused on synthesizing N-aryl benzamide (B126) derivatives of this compound for their potential as carbonic anhydrase IX inhibitors. nih.gov In these syntheses, the carboxylic acid is coupled with various substituted anilines to produce a series of amide derivatives. nih.govnih.gov An example of a specific amide derivative is 3-(azepan-1-ylsulfonyl)-N-(3-nitrophenyl)benzamide. abcam.com

The carboxylic acid group of this compound can undergo esterification to produce various ester derivatives. Standard esterification methods, such as the Fischer-Speier esterification using an alcohol in the presence of an acid catalyst (e.g., sulfuric acid), can be employed. tcu.edu For instance, reaction with methanol (B129727) would yield methyl 3-(azepan-1-ylsulfonyl)benzoate. tcu.edugoogle.com The reverse reaction, the hydrolysis of an ester to the carboxylic acid, is also a common transformation, often achieved by stirring the ester with an aqueous base like sodium hydroxide, followed by acidification. wisc.edu

These ester derivatives can be useful as intermediates or as final compounds in their own right. The choice of alcohol for the esterification allows for the introduction of a wide range of R-groups, modifying the steric and electronic properties of the molecule. organic-chemistry.org

While direct aromatic substitution on the pre-formed this compound ring is less commonly described, the synthesis of analogues with substituents on the benzene (B151609) ring is achieved by using appropriately substituted starting materials. For example, starting with a substituted benzoic acid in the initial chlorosulfonation step allows for the introduction of various groups onto the aromatic core.

An example of a derivative with a substitution on the benzoic acid ring is 3-(azepan-1-ylsulfonyl)-5-(3-fluoropyridin-4-yl)benzoic acid, indicating that more complex structures can be built upon this scaffold. ontosight.ai Another related, though more complex, derivative is 4-[3-(azepane-1-sulfonyl)-4-chlorobenzamido]benzoic acid, which features a chlorine atom on the benzoyl portion of the molecule. This highlights that precursors like 4-chloro-3-(chlorosulfonyl)benzoic acid can be used to generate analogues with substitution patterns on the phenyl ring. chembk.com

Chemical Reactivity and Reaction Mechanisms

The chemical behavior of this compound is dictated by the interplay of its three primary functional components: the aromatic benzene ring, the carboxylic acid group, and the azepane-1-sulfonyl group. These groups influence the molecule's reactivity in electrophilic aromatic substitution, as well as its susceptibility to reduction and oxidation.

Electrophilic Aromatic Substitution Potentials

The benzene ring of this compound is subject to electrophilic aromatic substitution (EAS), a fundamental class of reactions for aromatic compounds. masterorganicchemistry.com The rate and regioselectivity (the position on the ring where substitution occurs) of these reactions are controlled by the electronic properties of the substituents already attached to the ring—in this case, the carboxylic acid (-COOH) and the azepanesulfonyl (-SO₂-N(CH₂)₆) groups.

Both the sulfonyl group and the carboxylic acid group are electron-withdrawing groups. mnstate.edu They pull electron density away from the benzene ring through inductive and resonance effects, which deactivates the ring towards attack by electrophiles. masterorganicchemistry.com This means that reactions like nitration, halogenation, or Friedel-Crafts alkylation and acylation will proceed much more slowly than they would for benzene itself and may require harsher reaction conditions. uci.edu

Furthermore, both of these groups are classified as meta-directors. They direct incoming electrophiles to the positions on the ring that are meta (at the C5 position) relative to themselves. mnstate.edu Since the existing substituents are at the C1 and C3 positions, they cooperatively direct incoming electrophiles to the C5 position, which is meta to both groups. Substitution at the C2, C4, or C6 positions is sterically hindered and electronically disfavored.

Ring PositionSubstituentDirecting EffectPredicted Outcome of Electrophilic Aromatic Substitution
C1-COOHDeactivating, meta-directingSubstitution directed to C3 and C5
C3-SO₂-N(CH₂)₆Deactivating, meta-directingSubstitution directed to C1 and C5
C5-HMost likely site for substitutionThe C5 position is meta to both existing deactivating groups, making it the most electronically favorable site for electrophilic attack.

This table outlines the directing effects of the functional groups on the benzene ring of this compound.

Reduction and Oxidation Reactions of Functional Groups

The functional groups of this compound exhibit distinct reactivities under reducing and oxidizing conditions.

Reduction Reactions:

The primary site for reduction in the molecule is the carboxylic acid group. Carboxylic acids are resistant to catalytic hydrogenation but can be effectively reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). The reduction of this compound would yield [3-(azepan-1-ylsulfonyl)phenyl]methanol.

The sulfonyl group is generally very stable and resistant to reduction. Cleavage of the sulfur-nitrogen or sulfur-carbon bond typically requires very harsh conditions that are not standard in organic synthesis. Similarly, the aromatic ring is resistant to reduction except under high pressure and temperature with specific catalysts, a reaction known as catalytic hydrogenation.

Oxidation Reactions:

The molecule is largely resistant to further oxidation under typical conditions. The carboxylic acid and sulfonyl groups are already in high oxidation states. The benzene ring is stable and does not undergo oxidation except under extreme conditions that would likely degrade the entire molecule. mnstate.edu

The azepane ring, a saturated heterocyclic amine, contains C-H bonds that could potentially be oxidized. However, selective oxidation of this ring without affecting other parts of the molecule would be challenging and require specific reagents.

Functional GroupReaction TypePotential ReagentsExpected Product
Carboxylic Acid (-COOH)ReductionLiAlH₄, BH₃Primary Alcohol ([3-(azepan-1-ylsulfonyl)phenyl]methanol)
Sulfonyl (-SO₂-)ReductionHarsh conditions (e.g., strong acid, high temp.)Not readily reduced
Aromatic RingReductionH₂, Rh/C, high pressure/temp.Cyclohexane derivative
Aromatic RingOxidationStrong oxidizing agents (e.g., KMnO₄)Resistant to oxidation mnstate.edu
Azepane RingOxidationSpecific oxidizing agentsPotential for C-H oxidation, but lacks selectivity

This table summarizes the potential reduction and oxidation reactions for the functional groups present in this compound.

Exploration of Biological Activities and Pharmacological Mechanisms of 3 Azepan 1 Ylsulfonyl Benzoic Acid Derivatives

Enzyme Inhibition Profiles

Derivatives of 3-(Azepan-1-ylsulfonyl)benzoic acid have been investigated for their potential to inhibit various enzymes, with a significant focus on those relevant to cancer and other diseases. The core structure, featuring a benzoic acid, a sulfonyl group, and an azepane ring, provides a versatile scaffold for designing specific enzyme inhibitors.

Carbonic Anhydrase IX (CAIX) Inhibition Studies

Carbonic Anhydrase IX (CAIX) is a zinc-containing metalloenzyme that is overexpressed in a variety of tumors and contributes to the acidic tumor microenvironment, promoting tumor progression and metastasis. mdpi.com As such, it is a significant target for the development of anticancer therapies. A series of 3-sulfonamide benzoate (B1203000) derivatives featuring a 7-membered azepane ring have been synthesized and assessed for their ability to inhibit CAIX. researchgate.net

The majority of these synthesized compounds demonstrated successful inhibition of CAIX activity, with IC50 values in the low nanomolar range. researchgate.net The most potent of these inhibitors was found to be compound 26 , which exhibited an IC50 of 19 nM. researchgate.net A detailed structure-activity relationship (SAR) analysis and molecular docking studies provided insights into the binding mechanism. These studies revealed a strong coordination of the sulfonamide group with the catalytic zinc ion (Zn²⁺) in the active site of the enzyme. researchgate.net Furthermore, the azepane ring was found to engage in hydrophobic interactions within a hydrophobic pocket of the enzyme, while the aryl ring participated in π-stacking interactions with an aromatic surface, further stabilizing the enzyme-inhibitor complex. researchgate.net

Three of the most active compounds from this series, compounds 8 , 16 , and 26 , were further evaluated for their antiproliferative effects across the NCI-60 human tumor cell line panel. researchgate.net Notably, compound 16 , with a CAIX IC50 of 310 nM, showed significant growth inhibitory effects against several cancer cell lines. researchgate.net

CompoundCAIX IC50 (nM)Notes
26 19Most potent CAIX inhibitor in the series.
8 -One of the three most active analogues selected for further testing.
16 310Demonstrated potent growth inhibitory effects against several cancer cell lines.

Sirtuin 2 (SIRT2) Deacetylase Inhibition Investigations

Sirtuin 2 (SIRT2) is an NAD+-dependent deacetylase that has been implicated in various cellular processes, and its inhibition has shown neuroprotective effects in models of neurodegenerative diseases like Parkinson's and Huntington's. nih.gov While direct studies on this compound are limited, research on structurally related compounds with a 3-sulfobenzoic acid scaffold provides valuable insights into the potential of this chemical class as SIRT2 inhibitors.

Studies on 3-(benzylsulfonamido)benzamides have been conducted to optimize their potency as SIRT2 inhibitors. nih.gov These investigations suggest that the cyclic amine portion of the molecule, analogous to the azepane ring, plays a role in binding. For instance, it has been observed that a seven-membered ring (azepane) can be more favorable than smaller cyclic amines for SIRT2 inhibitory activity. nih.gov This suggests that the azepane ring of this compound could potentially fit into a hydrophobic pocket in the SIRT2 binding site. nih.gov

Further research into 3-(N-arylsulfamoyl)benzamides, which also share the 3-sulfobenzamide core, has led to the discovery of potent and highly selective SIRT2 inhibitors. nih.gov These findings underscore the therapeutic promise of this structural scaffold and suggest that derivatives of this compound may warrant investigation as potential SIRT2 inhibitors.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition Prospects

Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral antihyperglycemic agents used for the treatment of type 2 diabetes. nih.gov They work by preventing the degradation of incretin (B1656795) hormones, which play a crucial role in glucose homeostasis. nih.gov Although there is no specific research available on the DPP-4 inhibitory activity of this compound, the broader class of sulfonamides has been explored for this target.

For example, piperazine (B1678402) sulfonamide derivatives have been synthesized and evaluated as DPP-4 inhibitors. nih.gov Induced-fit docking studies of these compounds suggested that they occupy the binding domain of DPP-4, forming hydrogen bonds with key residues. nih.gov Given that the this compound scaffold contains a sulfonamide group, it is plausible that its derivatives could be designed to interact with the active site of DPP-4. Future research could explore modifications of the azepane and benzoic acid moieties to optimize binding and inhibitory activity against DPP-4.

Inhibition of Mycobacterial Enzymes (e.g., DprE1, FtsZ)

Tuberculosis remains a global health threat, and there is an ongoing need for new antimycobacterial agents that act on novel targets. While there are no direct studies on the inhibition of specific mycobacterial enzymes by this compound, research on compounds containing an azepane ring has shown promise in the development of antimycobacterial agents.

A series of A-ring azepanones and azepanes derived from natural products have been synthesized and evaluated for their in vitro antimycobacterial activities against M. tuberculosis. nih.gov These studies have opened a new avenue for the design of antitubercular agents based on azepanotriterpenoids. nih.gov Molecular docking studies on some of these azepane derivatives suggest that their antimycobacterial mechanism of action could involve the inhibition of tuberculosinyl adenosine (B11128) transferase (Rv3378c). nih.gov These findings highlight that the azepane moiety can be a valuable component in the design of compounds with antimycobacterial properties. Therefore, it is conceivable that derivatives of this compound could be explored for their potential to inhibit essential mycobacterial enzymes.

Modulation of Protein Function and Molecular Interactions

The biological activity of this compound derivatives is intrinsically linked to how their structural features interact with target proteins at a molecular level. The sulfonyl group, in particular, is a key functional group that often plays a critical role in target binding.

Role of the Sulfonyl Group in Target Binding

The sulfonyl group is a prominent feature of the this compound scaffold and is crucial for its interaction with various biological targets. In the context of carbonic anhydrase inhibition, the sulfonamide moiety is a well-established zinc-binding group.

Molecular docking studies of 3-(azepan-1-ylsulfonyl)-N-aryl benzamide (B126) derivatives in the active site of CAIX have provided a detailed picture of the role of the sulfonyl group. researchgate.net The sulfonamide anion (SO2NH-) coordinates directly with the catalytic Zn²⁺ ion, which is essential for the enzyme's catalytic activity. researchgate.net This interaction is a hallmark of sulfonamide-based carbonic anhydrase inhibitors and is a primary determinant of their inhibitory potency. The specific geometry and electronic properties of the sulfonyl group facilitate this strong interaction, effectively blocking the active site and inhibiting the enzyme.

Contribution of the Azepane Ring to Structural Stability and Binding Affinity

The azepane ring, a seven-membered saturated heterocycle containing nitrogen, is a structural motif found in numerous bioactive molecules. Its incorporation into a molecule like this compound can significantly influence the compound's conformational flexibility, lipophilicity, and hydrogen bonding capacity, thereby affecting its structural stability and binding affinity for biological targets.

The non-planar, flexible nature of the azepane ring allows it to adopt various low-energy conformations. This conformational flexibility can be advantageous in drug design, as it may permit the molecule to adapt its shape to fit optimally into a protein's binding pocket. This can lead to an increase in binding affinity and, consequently, enhanced biological activity.

Antiproliferative Activities in Cellular Models

Derivatives of both benzenesulfonamide (B165840) and benzoic acid have been investigated for their potential as antiproliferative agents. The sulfonamide group is a key pharmacophore in a variety of clinically used anticancer drugs. These compounds can exert their effects through various mechanisms, including the inhibition of carbonic anhydrases, which are overexpressed in many tumors, cell cycle arrest, and induction of apoptosis.

For example, a series of novel N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides were synthesized and showed antiproliferative activity against breast cancer and neuroblastoma cell lines nih.gov. Another study on (E)-5-(2-Arylvinyl)-1,3,4-oxadiazol-2-yl)benzenesulfonamides demonstrated potent anticancer activity against human colon cancer (HCT-116), breast cancer (MCF-7), and cervical cancer (HeLa) cell lines mdpi.com. The structure-activity relationship analysis from this study indicated that the substitution pattern on the benzenesulfonamide ring was crucial for activity mdpi.com.

While no specific antiproliferative data for this compound derivatives are available, the general activity of related sulfonamides suggests that this class of compounds could be a starting point for the design of new anticancer agents.

Table 1: Examples of Antiproliferative Activity of Related Sulfonamide Derivatives

Compound Class Cell Line IC50 (µM) Reference
N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides SK-N-MC (neuroblastoma) 25.2 nih.gov
N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides T-47D (breast cancer) 19.7 nih.gov
(E)-5-(2-(5-nitrothiophen-2-yl)vinyl)-1,3,4-oxadiazol-2-yl)benzenesulfonamide HCT-116 (colon cancer) 0.5 mdpi.com
(E)-5-(2-(5-nitrothiophen-2-yl)vinyl)-1,3,4-oxadiazol-2-yl)benzenesulfonamide MCF-7 (breast cancer) 4.0 mdpi.com

Antimicrobial and Anti-tubercular Investigations

Sulfonamides were among the first antimicrobial agents to be widely used and continue to be a source of inspiration for the development of new antibacterial and antifungal drugs. They typically act by inhibiting dihydropteroate (B1496061) synthase, an enzyme essential for folic acid synthesis in bacteria.

Recent studies have explored the antimicrobial potential of various sulfonamide and benzoic acid derivatives. For instance, new sulfonamide derivatives incorporating moieties such as 1,2,3-triazole, azo, and chalcone (B49325) have been synthesized and shown to be potent antimicrobial agents . The synthesis and antimicrobial evaluation of sulfonamides containing N-acyl moieties have also been reported researchgate.net. One study detailed the synthesis of N-pyridin-3-yl-benzenesulfonamide, which demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria researchgate.net.

In the context of anti-tubercular research, various sulfonamides have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. The introduction of an azepane moiety into the lupane (B1675458) scaffold has been shown to improve activity against M. tuberculosis nih.gov. Furthermore, azepanobetulin has been identified as a lead compound against isoniazid-resistant strains nih.gov. While direct anti-tubercular data for this compound is lacking, the known activity of related azepane-containing compounds and other functionalized sulfonamides suggests this is a viable area for future investigation semanticscholar.org.

Table 2: Examples of Antimicrobial and Anti-tubercular Activity of Related Compounds

Compound/Class Organism Activity Reference
N-pyridin-3-yl-benzenesulfonamide Staphylococcus aureus, Salmonella typhi, Escherichia coli Good antimicrobial activity researchgate.net
Azepano-triterpenoids Mycobacterium tuberculosis Active nih.gov

Research into Neurodegenerative Disease Pathways (e.g., PARK7, Tauopathies)

The potential role of compounds structurally related to this compound in neurodegenerative diseases is an area of emerging interest.

PARK7 (DJ-1): PARK7 is a protein linked to early-onset Parkinson's disease. Its functions are diverse and include acting as an antioxidant and a chaperone protein. A chemical toolkit for PARK7 has been developed to identify compounds that bind to and modulate its activity universiteitleiden.nl. While there is no direct evidence of this compound interacting with PARK7, the exploration of small molecules that can modulate its function is an active area of research for developing therapeutics for Parkinson's disease albany.eduscienceopen.com.

Tauopathies: Tauopathies, including Alzheimer's disease, are characterized by the aggregation of the tau protein in the brain. Inhibiting or reversing tau aggregation is a promising therapeutic strategy. While no studies have directly investigated this compound in this context, research on other classes of compounds offers some clues. For example, azaphilone derivatives have been shown to inhibit tau aggregation and even disassemble pre-formed tau aggregates in vitro nih.govnih.gov. Although structurally different, this highlights that nitrogen-containing heterocyclic compounds can interfere with the tau aggregation process. The neuroprotective effects of phenolic acids, a component of the target molecule, have also been reviewed, suggesting a potential role in ameliorating neurodegenerative processes mdpi.com.

Interaction with Receptor Ligands and Other Biological Targets

The structural features of this compound suggest that its derivatives could interact with a variety of biological targets. The benzenesulfonamide moiety is a well-known scaffold for inhibitors of carbonic anhydrases, and structure-activity relationship studies have been conducted to achieve isoform specificity nih.gov.

Furthermore, derivatives of benzoic acid have been designed and evaluated as multi-target inhibitors of acetylcholinesterase and carbonic anhydrases for potential use in Alzheimer's disease nih.gov. The discovery of azepane sulfonamides as potent inhibitors of 11β-HSD1 demonstrates the potential for this scaffold to target enzymes involved in metabolic and inflammatory processes nih.gov.

The P2Y14 receptor, which is involved in inflammatory processes, has been targeted by 3-sulfonamido benzoic acid derivatives, suggesting another potential avenue of investigation for compounds with this core structure researchgate.net. The diverse biological activities of compounds containing the azepane, sulfonamide, and benzoic acid motifs underscore the potential of this compound derivatives as a versatile scaffold for the development of new therapeutic agents targeting a range of biological pathways.

Structure Activity Relationship Sar Studies and Computational Analysis

Systematic Structural Perturbations and Biological Activity Correlations

The core structure of 3-(azepan-1-ylsulfonyl)benzoic acid has been utilized as a scaffold for the development of potent enzyme inhibitors. A notable example is a series of 3-(azepan-1-ylsulfonyl)-N-aryl benzamide (B126) derivatives synthesized and evaluated as inhibitors of carbonic anhydrase IX (CAIX), a transmembrane enzyme overexpressed in many tumors and linked to cancer progression. researchgate.netnih.govresearcher.life

The systematic exploration of this scaffold has primarily involved modifications at the carboxylic acid position, converting it into a series of N-aryl benzamides. These modifications were designed to probe the binding pocket of the target enzyme and establish a clear structure-activity relationship. The biological activity of these compounds was quantified by their half-maximal inhibitory concentration (IC50) against the target enzyme.

The research findings indicate that the majority of the synthesized N-aryl benzamide derivatives of this compound demonstrated significant inhibitory activity against CAIX, with IC50 values in the low nanomolar range. nih.govresearcher.life This suggests that the 3-(azepan-1-ylsulfonyl)benzoyl moiety is a suitable scaffold for targeting this enzyme.

The nature of the substituent on the N-aryl ring was found to have a substantial impact on the inhibitory potency. While specific data for all synthesized compounds is not publicly available, the published research highlights key examples that illustrate the SAR. For instance, the introduction of certain aryl groups led to highly potent inhibitors. The most active compound identified in the series was compound 26 , which exhibited an IC50 of 19 nM. nih.govresearcher.life In contrast, other substitutions resulted in lower, yet still significant, activity, such as compound 16 with an IC50 of 310 nM. nih.govresearcher.life The variation in potency across the series underscores the importance of the electronic and steric properties of the N-aryl substituent in optimizing the interaction with the enzyme's active site.

The table below summarizes the biological activity of key derivatives, illustrating the impact of structural modifications on CAIX inhibition.

Compound IDN-Aryl SubstituentIC50 (nM) against CAIX
Compound 26 Specific aryl group19
Compound 16 Specific aryl group310
Compound 8 Specific aryl groupActive (low nanomolar range)

Note: The specific structures of the N-aryl substituents for compounds 8, 16, and 26 are detailed in the primary research publication. nih.gov

Molecular Docking Simulations and Binding Mode Elucidation

To understand the structural basis for the observed biological activities, molecular docking simulations were performed on the synthesized 3-(azepan-1-ylsulfonyl)-N-aryl benzamide derivatives against the active site of human carbonic anhydrase IX. researchgate.netnih.govresearcher.life These computational studies have been instrumental in elucidating the binding mode of these inhibitors and the key intermolecular interactions that govern their affinity for the target.

Prediction of Ligand-Target Binding Affinities

Molecular docking programs calculate a scoring function to estimate the binding affinity between a ligand and its target protein. While specific binding energy values from the studies on this compound derivatives are not detailed in the available literature, the correlation between the docking scores and the experimentally determined IC50 values is a critical validation of the docking protocol. The high potency of compounds like compound 26 (IC50 = 19 nM) would be expected to correspond to a highly favorable docking score, indicating a strong predicted binding affinity. nih.govresearcher.life The docking results help to rationalize why certain structural modifications lead to enhanced biological activity.

Analysis of Key Intermolecular Interactions (e.g., Hydrogen Bonds, Hydrophobic Contacts, Pi-Stacking)

The docking studies revealed a consistent binding mode for the 3-(azepan-1-ylsulfonyl)-N-aryl benzamide derivatives within the active site of CAIX. researchgate.netnih.govresearcher.life The key interactions identified are:

Coordination with the Catalytic Zinc Ion: The sulfonamide group is a well-established zinc-binding group in carbonic anhydrase inhibitors. The docking simulations confirmed that the sulfonamide moiety of the compounds coordinates with the catalytic Zn2+ ion in the active site. This interaction is crucial for the inhibitory activity.

Pi-Stacking Interactions: The N-aryl ring introduced at the benzamide portion of the molecule engages in π-stacking interactions with an aromatic surface of the active site. This explains the sensitivity of the biological activity to the nature of the substituent on this ring, as different substituents would modulate the electronic and steric properties of the ring and its ability to participate in these interactions.

These key interactions are depicted in the hypothetical binding model shown below.

A schematic representation of the binding mode of a 3-(azepan-1-ylsulfonyl)-N-aryl benzamide derivative in the active site of CAIX, highlighting the key intermolecular interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) studies are a powerful computational tool used to develop mathematical models that correlate the chemical structure of a series of compounds with their biological activity. While no specific QSAR models for this compound derivatives have been published, the dataset of CAIX inhibitors derived from this scaffold would be well-suited for such an analysis.

A hypothetical QSAR study on this series of compounds would involve calculating a variety of molecular descriptors for each analog, including:

Electronic Descriptors: Such as Hammett constants or calculated atomic charges on the N-aryl ring, to quantify the electronic effects of the substituents.

Steric Descriptors: Like molar refractivity or Taft steric parameters, to account for the size and shape of the substituents.

Hydrophobic Descriptors: Such as the partition coefficient (logP) or specific hydrophobic field values, to model the hydrophobic interactions.

By using statistical methods like multiple linear regression or partial least squares, a QSAR equation could be generated to predict the CAIX inhibitory activity of new, unsynthesized analogs. Such a model would provide valuable insights into the key physicochemical properties driving the potency of these compounds and guide the design of more effective inhibitors.

In Silico Design, Virtual Screening, and Library Generation

The development of the 3-(azepan-1-ylsulfonyl)-N-aryl benzamide series is an example of library generation around a core scaffold to explore its potential as a source of bioactive agents. This approach, guided by an understanding of the target and the principles of medicinal chemistry, allows for the systematic investigation of the SAR.

Furthermore, derivatives of this compound have been identified through in silico methods such as virtual screening. In one study, a brain-permeable in silico compound library was screened to identify novel inhibitors of sirtuin 2 (SIRT2), a potential therapeutic target for neurodegenerative diseases. This screening led to the identification of 3-(1-azepanylsulfonyl)-N-(3-bromophenyl)benzamide as a potent and selective SIRT2 inhibitor. This discovery highlights the utility of virtual screening in identifying new biological activities for existing chemical scaffolds.

Conformational Landscape and Stereochemical Influences on Activity

The conformational flexibility of this compound and its derivatives can have a significant impact on their biological activity. The seven-membered azepane ring is known to exist in several low-energy conformations, such as the twist-chair and boat conformations. The specific conformation adopted upon binding to a biological target will be the one that best complements the shape and chemical environment of the active site.

In the series of 3-(azepan-1-ylsulfonyl)-N-aryl benzamide derivatives, the introduction of certain substituents could create chiral centers, leading to the existence of stereoisomers (enantiomers or diastereomers). It is well-established in medicinal chemistry that different stereoisomers of a chiral drug can have significantly different biological activities, as they may interact differently with the chiral environment of a protein's active site. Therefore, the stereochemistry of any chiral derivatives of this compound would be a critical factor to consider in their development as therapeutic agents.

Applications in Chemical Biology and Materials Science

Utility as Precursors and Building Blocks in Organic Synthesis

A primary application of 3-(azepan-1-ylsulfonyl)benzoic acid lies in its function as a versatile building block in organic synthesis. The presence of a carboxylic acid group allows for a variety of chemical modifications, most notably amide bond formation. This reactivity is central to its use in the synthesis of more complex molecules with tailored properties.

A notable example is the synthesis of a series of 3-(azepan-1-ylsulfonyl)-N-aryl benzamide (B126) derivatives. nih.govresearcher.lifevietnamjournal.ruresearchgate.net In this process, the carboxylic acid group of this compound is activated and then reacted with various aryl amines to create a library of benzamide compounds. These derivatives have been investigated as potential therapeutic agents, particularly as inhibitors of carbonic anhydrase IX (CAIX), an enzyme overexpressed in many types of tumors. nih.govresearcher.life The synthesis of these derivatives underscores the role of the parent compound as a crucial starting material for generating structurally diverse molecules with significant biological activity. nih.govresearcher.life

The synthesis process typically involves standard peptide coupling conditions, highlighting the straightforward utility of this compound in synthetic chemistry. acs.org The azepane and sulfonyl groups of the molecule also play a critical role, contributing to the binding affinity and selectivity of the final products to their biological targets. nih.gov

Application in Biochemical Assays and Proteomics Research

Derivatives of this compound have found utility in biochemical assays and proteomics research, primarily in the study of protein-protein interactions and enzyme function. For instance, the more complex derivative, 4-[3-(azepane-1-ylsulfonyl)-4-chlorobenzamido]benzoic acid, is employed in these fields to investigate the interactions and functions of specific proteins. The mechanism of action often involves the sulfonyl group forming strong interactions with amino acid residues within proteins, which can lead to the modulation or inhibition of protein function.

The structural characteristics of these compounds, including the azepane ring, contribute to their binding affinity and stability when interacting with target proteins. In proteomics, such compounds can be used to identify and characterize protein targets, contributing to our understanding of cellular processes and disease mechanisms. The ability to synthesize a variety of derivatives from the parent compound allows for the fine-tuning of their biochemical properties for specific research applications.

Development as Chemical Probes for Biological System Interrogation

The development of chemical probes is essential for the study of biological systems, and derivatives of this compound have emerged as valuable scaffolds for creating such tools. google.com These probes are designed to interact with specific biological targets, enabling researchers to investigate their function in living cells.

One significant application is in the development of inhibitors for Parkinson's disease-associated protein 7 (PARK7), also known as DJ-1. Researchers have used 3-(azepan-1-ylsulfonyl)-4-methoxybenzoic acid as a starting material to synthesize potent and selective PARK7 inhibitors. acs.org These inhibitors can be further modified to create fluorescent probes that allow for the visualization of PARK7 activity within cells, providing a powerful tool for studying the role of this protein in neurodegenerative diseases. acs.org

Furthermore, derivatives of this compound have been investigated as inhibitors of sirtuin 2 (SIRT2), a deacetylase enzyme implicated in various cellular processes and diseases. researchgate.net Specifically, the derivative AK1, 3-(1-azepanylsulfonyl)-N-(3-nitrophenyl)benzamide, has been studied for its neuroprotective potential in models of frontotemporal dementia. researchgate.net These studies demonstrate the potential for developing brain-permeable SIRT2 inhibitors from this chemical scaffold, which could have therapeutic implications for a range of neurological disorders. researchgate.netresearchgate.net

Exploration in Novel Materials and Chemical Processes

While the primary applications of this compound and its derivatives have been in the realm of biology and medicinal chemistry, the inherent reactivity of the molecule suggests potential for its use in materials science and novel chemical processes. The presence of a polymerizable carboxylic acid group and a stable sulfonyl linkage could, in principle, allow for its incorporation into novel polymers or functional materials. However, based on currently available research, the exploration of this compound in these areas appears to be limited, with the main focus remaining on its biological applications.

Q & A

Q. What are the key synthetic routes for 3-(Azepan-1-ylsulfonyl)benzoic acid, and how can purity be optimized?

The synthesis typically involves sulfonylation of benzoic acid derivatives using azepane sulfonyl chloride under controlled conditions. A common approach includes:

  • Step 1 : Reacting 3-aminobenzoic acid with azepane-1-sulfonyl chloride in a polar aprotic solvent (e.g., DMF or THF) at 0–5°C to form the sulfonamide bond.
  • Step 2 : Acidic or basic workup to isolate the product.
    Purity optimization requires HPLC with a C18 column and UV detection (220–254 nm) to monitor residual solvents and byproducts. Impurity thresholds should align with pharmacopeial standards (e.g., ≤0.5% for individual impurities) .

Q. Which analytical techniques are critical for characterizing this compound?

  • LC-MS (Liquid Chromatography-Mass Spectrometry): For molecular weight confirmation and metabolite identification (e.g., fragmentation patterns of the azepane sulfonyl group) .
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to verify the sulfonamide linkage and azepane ring conformation. Key signals include δ ~7.5–8.0 ppm (aromatic protons) and δ ~3.0–3.5 ppm (azepane methylene protons).
  • FT-IR : Peaks at ~1350 cm1^{-1} (S=O stretching) and ~1700 cm1^{-1} (carboxylic acid C=O) confirm functional groups .

Advanced Research Questions

Q. How does the azepane sulfonyl group influence the compound’s biological activity compared to other sulfonamide derivatives?

The azepane ring introduces conformational flexibility , enhancing binding to enzymes with hydrophobic pockets (e.g., carbonic anhydrase). Compared to smaller sulfonamides (e.g., butylsulfamoyl derivatives), the azepane group:

  • Increases lipophilicity (logP ~2.5–3.0), improving membrane permeability.
  • Modulates hydrogen-bonding interactions via the sulfonyl group, affecting enzyme inhibition kinetics.
    For example, analogs like 3-((4-chlorobenzyl)sulfonyl)benzoic acid show reduced potency due to steric hindrance, highlighting the azepane group’s optimal size .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from variations in:

  • Assay conditions : pH, temperature, and co-solvents (e.g., DMSO) can alter solubility and activity. Standardize protocols using buffers like PBS (pH 7.4) and ≤0.1% DMSO .
  • Cell line specificity : Test multiple cell lines (e.g., HEK-293 vs. HeLa) to confirm target engagement.
  • Metabolite interference : Use LC-MS/MS to quantify parent compound vs. metabolites in biological matrices .

Q. What computational strategies predict the binding affinity of this compound to enzymatic targets?

  • Molecular docking : Use software like AutoDock Vina to model interactions with targets (e.g., cyclooxygenase-2). Focus on the sulfonamide’s interaction with catalytic residues (e.g., Zn2+^{2+} in carbonic anhydrase).
  • QSAR modeling : Correlate structural descriptors (e.g., topological polar surface area, logP) with IC50_{50} values from similar benzoic acid derivatives .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to identify key binding motifs .

Methodological Considerations

Q. How should researchers design experiments to study the compound’s mechanism of action in inflammatory pathways?

  • In vitro : Measure inhibition of COX-1/COX-2 using fluorogenic assays (e.g., prostaglandin H2_2 conversion). Include positive controls (e.g., indomethacin).
  • In vivo : Use murine models of inflammation (e.g., carrageenan-induced paw edema) with dose-ranging studies (10–100 mg/kg).
  • Biomarker analysis : Quantify TNF-α and IL-6 via ELISA to confirm anti-inflammatory activity .

Q. What are the best practices for impurity profiling during scale-up synthesis?

  • HPLC-DAD/ELSD : Monitor for common impurities like unreacted azepane sulfonyl chloride or desulfonated byproducts.
  • Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/basic conditions to identify degradation pathways .
  • Quantitative NMR : Use ERETIC2_2 for impurity quantification without reference standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.